molecular formula C20H19N7O7 B12413303 10-Formyl Folic Acid-d4

10-Formyl Folic Acid-d4

Cat. No.: B12413303
M. Wt: 473.4 g/mol
InChI Key: UGWUWNVTCLDEOG-MNZXJJDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Formyl Folic Acid-d4 typically involves the deuteration of 10-Formyl Folic Acid. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of a catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

10-Formyl Folic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

10-Formyl Folic Acid-d4 exerts its effects by participating in one-carbon transfer reactions, which are crucial for the synthesis of nucleotides and amino acids. The compound acts as a donor of formyl groups, which are transferred to various substrates in the presence of specific enzymes. This process is essential for DNA synthesis and repair, as well as other cellular functions .

Comparison with Similar Compounds

Similar Compounds

    10-Formyl Folic Acid: The non-deuterated form of the compound.

    5-Formyl Tetrahydrofolic Acid: Another folate derivative involved in one-carbon metabolism.

    5,10-Methylene Tetrahydrofolic Acid: A key intermediate in folate metabolism

Uniqueness

10-Formyl Folic Acid-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool for researchers studying the intricate details of folate metabolism and its implications in health and disease .

Properties

Molecular Formula

C20H19N7O7

Molecular Weight

473.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1/i1D,2D,3D,4D

InChI Key

UGWUWNVTCLDEOG-MNZXJJDISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O)[2H]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O

Origin of Product

United States

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